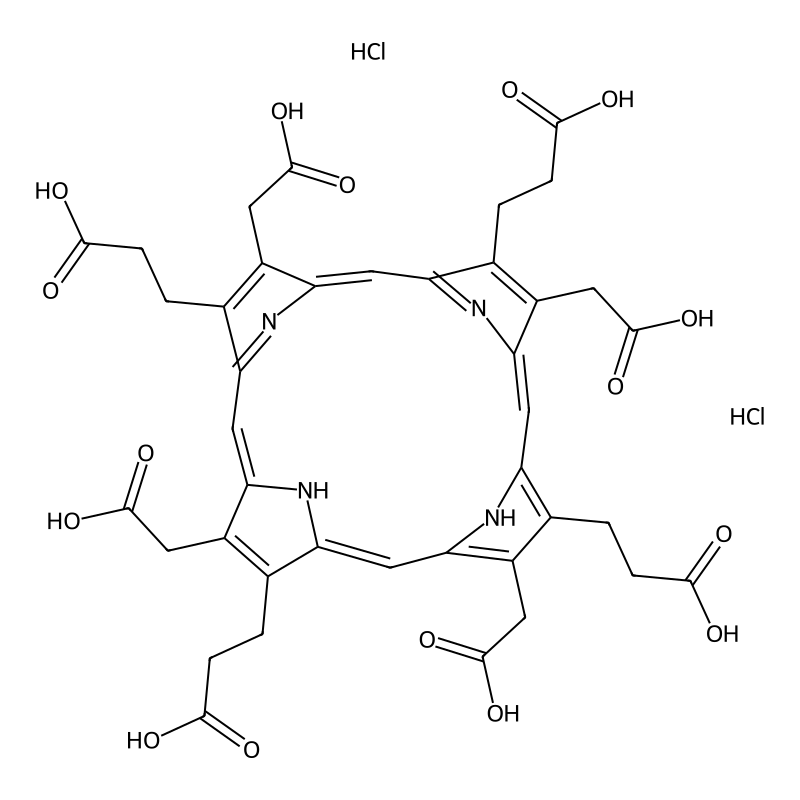

Uroporphyrin I dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photosensitizer in Photodynamic Therapy (PDT)

Uroporphyrin I dihydrochloride exhibits photosensitizing properties. When exposed to light of specific wavelengths, Uro can generate reactive oxygen species (ROS) that damage nearby cells. This characteristic makes it a potential candidate for PDT, a treatment modality that utilizes light and a photosensitizer to target and destroy diseased cells. Researchers are investigating the use of Uro in PDT for various applications, including:

- Cancer treatment: Studies suggest that Uroporphyrin I dihydrochloride can be effective in killing cancer cells upon light activation. Researchers are exploring its use in PDT for treating different types of cancers [1].

Source

[1] Porphyrins in Tumor Phototherapy ()

Important Note

Uroporphyrin I dihydrochloride is still under investigation for PDT applications. Further research is needed to determine its efficacy and safety compared to existing PDT agents.

Biochemical Research Tool

Uroporphyrin I dihydrochloride's well-defined structure and interaction with metal ions make it a valuable tool in biochemical research. Here are some examples:

- Study of Heme Biosynthesis: Uroporphyrin I is an intermediate molecule in the heme biosynthesis pathway, the process by which cells produce heme, a crucial component of hemoglobin. Studying Uro can provide insights into this essential pathway and potential therapeutic targets for heme-related disorders [2].

Source

[2] Fluorescence Diagnosis and Photodynamic Therapy of Skin Diseases ()

- Investigation of Metal-Porphyrin Interactions: Uroporphyrin can bind to various metal ions. Researchers utilize Uro to study the interactions between porphyrins and metals, which play a role in numerous biological processes [3].

Source

[3] Fortschritte der Chemie Organischer Naturstoffe / Progress in the Chemistry of Organic Natural Products ()

Uroporphyrin I dihydrochloride is a synthetic derivative of uroporphyrin, a type of porphyrin characterized by its complex cyclic structure. The compound has the chemical formula C₄₀H₄₀Cl₂N₄O₁₆ and is known for its unique luminescent properties when it reacts with oxygen, making it useful in various biochemical assays . Uroporphyrin I dihydrochloride features eight carboxylic acid groups that contribute to its solubility in water and its ability to chelate metal ions, which is crucial for its biological functions .

Uroporphyrin I dihydrochloride exhibits various biological activities, particularly in relation to its role in the biosynthesis of heme and chlorophyll. It is involved in cellular respiration and metabolic processes as a precursor to heme synthesis. The compound has been studied for its potential antioxidant properties, which may play a role in protecting cells from oxidative damage . Furthermore, it has been implicated in the mineralization processes of molluscan shells, where it may act as a cofactor during shell formation .

The synthesis of uroporphyrin I dihydrochloride can be achieved through several methods:

- Oxidation of Uroporphyrinogen: Uroporphyrin I can be synthesized by the oxidation of uroporphyrinogen I or III using various oxidizing agents under controlled conditions.

- Chemical Functionalization: The compound can also be produced through the functionalization of simpler porphyrins using organometallic reagents or electrophilic additions at specific positions on the porphyrin ring .

- Extraction from Biological Sources: Uroporphyrin I has been identified in certain biological systems, such as mollusks, where it can be extracted and purified for further study .

Uroporphyrin I dihydrochloride has several applications across different fields:

- Biochemical Assays: Due to its luminescent properties, it is used in assays to measure oxidative stress and antioxidant capacity in biological samples .

- Research: It serves as a valuable reagent in studies related to porphyrin metabolism and heme synthesis.

- Medical Diagnostics: The compound may be utilized in diagnostic tests for conditions related to porphyrin metabolism disorders.

Studies have shown that uroporphyrin I dihydrochloride interacts with various metal ions, enhancing its stability and altering its photophysical properties. These interactions are crucial for understanding how porphyrins function within biological systems and their potential therapeutic applications. Research indicates that these metal complexes can exhibit different biological activities compared to their free forms, highlighting the importance of metal coordination in their function .

Uroporphyrin I dihydrochloride shares structural similarities with other porphyrins but possesses unique characteristics due to its specific arrangement of functional groups. Here are some similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Hematoporphyrin | Contains four pyrrole rings | Used in photodynamic therapy |

| Chlorophyll a | Contains a phytol side chain | Essential for photosynthesis |

| Protoporphyrin IX | Similar ring structure but different side chains | Precursor to heme; involved in hemoglobin synthesis |

| Coproporphyrin | Similar core structure but fewer carboxyl groups | Intermediate in heme biosynthesis |

Uroporphyrin I dihydrochloride's distinct eight carboxylic acid groups set it apart from these compounds, influencing its solubility and reactivity.

Enzymatic Conversion from Hydroxymethylbilane

Uroporphyrinogen Synthase Catalysis Mechanisms

Uroporphyrinogen III synthase, also known as uroporphyrinogen III cosynthase, represents the fourth enzyme in the heme biosynthetic pathway and catalyzes the conversion of hydroxymethylbilane to uroporphyrinogen III [4] [6]. This enzyme exhibits remarkable catalytic properties, with purified human uroporphyrinogen III synthase demonstrating a specific activity exceeding 300,000 units per milligram and a Km value for hydroxymethylbilane ranging from 5 to 20 microM [7]. The enzyme functions optimally at pH 7.4 and displays sensitivity to various metal ions, being activated by sodium, potassium, magnesium, and calcium ions while being inhibited by cadmium, copper, mercury, and zinc ions [7].

The structural organization of uroporphyrinogen III synthase consists of two alpha/beta domains connected by a beta-ladder configuration, with the active site positioned between these domains [8] [9]. Crystal structure analysis reveals significant conformational flexibility between the domains, which appears crucial for the catalytic cycle [8] [10]. The enzyme adopts an elongated bi-lobed structure where variations in relative domain positions observed between crystallographically independent molecules indicate the presence of flexibility that facilitates substrate binding and product release [8].

The catalytic mechanism involves the asymmetrical cyclization of hydroxymethylbilane through a complex rearrangement process that includes the inversion of the final pyrrole unit (ring D) of the linear tetrapyrrole molecule [11] [6]. This transformation links ring D to ring A, generating the macrocyclic uroporphyrinogen III structure essential for all subsequent tetrapyrrole biosynthetic pathways [12]. The reaction proceeds through a sophisticated spiro-mechanism involving the formation of a spiropyrrolenine intermediate, which has been supported by inhibition studies using spirolactam derivatives [13] [14].

Non-Enzymatic Cyclization Pathways

In the absence of functional uroporphyrinogen III synthase, hydroxymethylbilane undergoes spontaneous non-enzymatic cyclization to form uroporphyrinogen I [15] [16]. This non-enzymatic pathway represents a critical branch point that leads to the formation of the physiologically inactive type I isomer series. The spontaneous cyclization occurs with a half-life of approximately 4 minutes under physiological conditions, resulting in the symmetric arrangement of acetate and propionate side chains in the AP-AP-AP-AP configuration characteristic of type I isomers [16].

The non-enzymatic conversion process involves the chemical ring closure of the linear tetrapyrrole without the sophisticated rearrangement mechanisms provided by the enzymatic pathway [17] [16]. This results in the formation of uroporphyrinogen I, which maintains the original sequence of side chains from the linear precursor rather than the rearranged pattern found in the type III isomer [15]. The spontaneous nature of this reaction means that any hydroxymethylbilane not immediately processed by uroporphyrinogen III synthase will inevitably convert to the type I isomer.

Studies utilizing carbon-13 spectroscopy and synthesis of labeled standards have definitively established that the intermediate released by porphobilinogen deaminase is indeed the unrearranged hydroxymethylbilane, which serves as substrate for both enzymatic and non-enzymatic cyclization pathways [16]. The competition between these pathways determines the ratio of type III to type I isomers produced, with the enzymatic pathway normally predominating under physiological conditions when sufficient active uroporphyrinogen III synthase is present [17].

Decarboxylation to Coproporphyrin Derivatives

Uroporphyrinogen Decarboxylase Function

Uroporphyrinogen decarboxylase catalyzes the fifth step in heme biosynthesis, converting both uroporphyrinogen I and uroporphyrinogen III to their corresponding coproporphyrin derivatives through the sequential removal of four carboxyl groups from acetate side chains [18] [19]. This enzyme demonstrates remarkable catalytic proficiency, with kinetic studies revealing distinct substrate preferences and mechanisms for the two isomers [20].

The enzyme exhibits significantly different kinetic parameters for uroporphyrinogen I versus uroporphyrinogen III substrates. For uroporphyrinogen I, the enzyme displays a Km of 38.1 ± 2.1 μM and Vmax of 4390 ± 99 nmol/h per mg, while for uroporphyrinogen III, the Km is 10.8 ± 1.1 μM and Vmax is 11175 ± 1194 nmol/h per mg [20]. These parameters indicate a higher affinity and greater catalytic efficiency for the type III isomer, which aligns with its role in the physiological heme biosynthetic pathway.

The decarboxylation mechanism involves a unique cofactor-free process that achieves one of the largest catalytic rate enhancements known in enzymology [21]. The enzyme enhances the rate of substrate decarboxylation by a factor of approximately 1.2 × 10¹⁷, corresponding to a catalytic proficiency that represents the largest recorded for any enzyme operating without cofactors [21]. The mechanism involves proton transfer from arginine residues to specific carbon centers, followed by decarboxylation and proton rearrangement steps [19].

Mechanistic Pathway Details

The decarboxylation process follows either an ordered or random pathway depending on substrate concentration. At low substrate concentrations, the reaction proceeds through sequential removal of carbon dioxide from the D, A, B, and C rings, while at higher substrate concentrations, a random pathway becomes operative [18]. The enzyme functions as a homodimer in solution and operates through a mechanism involving substrate protonation by arginine residues without requiring additional cofactors [18].

Crystal structure analysis reveals that the enzyme contains critical arginine residues (Arg37, Arg41, and Arg50) that participate in the catalytic mechanism through proton transfer and stabilization of reactive intermediates [19]. The first step involves proton transfer from Arg37 to the C2 center of ring D, which computational studies suggest is rate-limiting. This is followed by decarboxylation of the acetate moiety and regeneration of the protonated arginine residue through a complex proton transfer network [19].

The products of uroporphyrinogen decarboxylase activity, coproporphyrinogen I and III, follow divergent metabolic fates. Coproporphyrinogen III continues through the heme biosynthetic pathway toward the formation of protoporphyrin IX and ultimately heme. In contrast, coproporphyrinogen I represents a metabolic dead end that cannot be further processed by subsequent enzymes in the heme pathway, leading to its accumulation and excretion [18] [5].

Pathological Accumulation Mechanisms

Enzyme Deficiency-Induced Isomer Imbalance

Deficiencies in uroporphyrinogen III synthase activity result in profound alterations in porphyrin isomer ratios, leading to the pathological accumulation of type I isomers. In congenital erythropoietic porphyria, uroporphyrinogen III synthase activity is reduced to less than 26% of normal levels, causing a dramatic shift toward type I isomer production [5] [22]. This enzyme deficiency creates an imbalance where the non-enzymatic cyclization pathway predominates, resulting in overproduction of uroporphyrinogen I and its downstream metabolite coproporphyrinogen I [5].

The severity of clinical manifestations correlates directly with the degree of enzyme deficiency and consequent isomer imbalance. Patients with severe deficiency (less than 10% of normal activity) exhibit uroporphyrinogen I levels exceeding 90% of total uroporphyrinogen production, while those with milder deficiency (25-50% of normal activity) may remain asymptomatic carriers with intermediate isomer ratios [5] [23]. The coproporphyrin I to III ratio serves as a sensitive biochemical indicator for detecting heterozygous carriers of uroporphyrinogen III synthase gene mutations [22].

Mutations in the UROS gene encoding uroporphyrinogen III synthase have been identified in over 200 cases worldwide, with more than 35 different mutations documented [4] [23]. The most common mutation involves replacement of cysteine with arginine at position 73 (C73R), found in approximately one-third of all congenital erythropoietic porphyria cases [4]. These mutations typically alter the enzyme structure and function, reducing catalytic activity while maintaining normal protein levels, suggesting that the deficiency results from impaired enzyme function rather than reduced protein synthesis [4].

Cellular Compartmentalization Failures

Porphyrin accumulation in pathological states involves complex cellular compartmentalization failures that affect multiple organelles and tissue types. In congenital erythropoietic porphyria, uroporphyrin I accumulates preferentially in specific cellular compartments and tissues, including bone marrow, red blood cells, plasma, urine, teeth, and bones [24] [23]. This selective accumulation pattern reflects the unique physicochemical properties of uroporphyrin I, particularly its high negative charge and calcium-binding affinity [25].

The cellular localization of uroporphyrin I differs markedly from other porphyrins due to its charge characteristics and binding properties. Unlike protoporphyrin IX, which is primarily internalized and affects intracellular proteins, uroporphyrin I exhibits preferential binding to calcium-containing structures such as hydroxyapatite in bone matrix [24] [25]. This association with bone matrix causes uroporphyrin I to aggregate extracellular bone matrix proteins rather than intracellular components, leading to distinct pathological manifestations including bone fragility and developmental abnormalities [24].

The compartmentalization failures extend to multiple cellular systems, including disruption of protein turnover mechanisms. Porphyrin accumulation leads to aggregation of critical cellular components including proteasome subunits, autophagy machinery proteins, and cell cycle control proteins [26]. These aggregation events result in impaired protein degradation, disrupted cellular energy metabolism, and cell growth arrest, contributing to the complex pathophysiology observed in porphyria patients [26].

Endoplasmic reticulum stress activation represents another critical aspect of cellular compartmentalization failure. Accumulated porphyrins cause protein aggregation within the endoplasmic reticulum, leading to activation of the unfolded protein response and subsequent cellular dysfunction. This ER stress contributes to the reduced collagen biosynthesis and impaired cellular function characteristic of porphyria-associated tissue damage [26] [24].

High-performance liquid chromatography represents the gold standard analytical technique for uroporphyrin I dihydrochloride determination, offering exceptional resolution and sensitivity for porphyrin analysis [1] [2]. Contemporary reversed-phase chromatographic systems utilize octadecylsilyl stationary phases, providing optimal hydrophobic interactions for porphyrin separation based on their carboxylic acid content and hydrophobicity [3] [4].

Mobile Phase Optimization Strategies

Mobile phase optimization constitutes a critical parameter for achieving optimal separation of uroporphyrin I dihydrochloride from structurally related compounds. Research demonstrates that ammonium acetate buffer systems provide superior resolution compared to conventional phosphate buffers [2] [5]. The optimal mobile phase composition consists of 1 molar ammonium acetate buffer at pH 5.16, combined with acetonitrile and methanol as organic modifiers [2] [6].

Studies reveal that gradient elution programs significantly enhance separation efficiency. The recommended gradient begins with 10% acetonitrile in 1 molar ammonium acetate buffer, progressing to 45% acetonitrile over 17 minutes [7]. Buffer concentration substantially affects retention characteristics, with higher molar concentrations (1.0 M versus 0.5 M) reducing retention times while maintaining resolution [5] [8].

Table 3.1: Optimized Mobile Phase Conditions for Uroporphyrin I Dihydrochloride Analysis

| Parameter | Optimal Condition | Alternative Condition |

|---|---|---|

| Buffer System | 1 M Ammonium Acetate | 0.5 M Ammonium Acetate |

| pH | 5.16 [2] | 4.6-5.2 [5] |

| Organic Modifier | Acetonitrile/Methanol [2] | Methanol only [3] |

| Gradient Profile | 10-45% acetonitrile (17 min) [7] | 4-13% acetonitrile [5] |

| Flow Rate | 1.0 mL/min [2] | 0.4 mL/min [6] |

The selection between acetonitrile and methanol as organic modifiers demonstrates distinct advantages. Acetonitrile provides superior resolution for type I and III isomer separation, while methanol offers improved retention control for uroporphyrinogens [5] [9]. Ultra-high-performance liquid chromatography systems utilizing sub-2 μm particle columns achieve separation within 26 minutes, representing a substantial reduction from conventional 60-minute analyses [6] [10].

Fluorescence Detection Parameters

Fluorescence detection provides exceptional sensitivity for uroporphyrin I dihydrochloride quantification, exploiting the inherent photophysical properties of the porphyrin macrocycle [11] [7]. The compound exhibits characteristic excitation and emission wavelengths that enable selective detection with minimal interference from biological matrices.

The optimal excitation wavelength for uroporphyrin I dihydrochloride fluorescence detection occurs at 395-405 nanometers, corresponding to the Soret band absorption maximum [11] [7] [12]. This wavelength selection maximizes fluorescence quantum yield while minimizing background interference. Emission detection at 620-630 nanometers provides optimal signal-to-noise ratios, with the peak fluorescence occurring at approximately 620 nanometers [13] [11] [14].

Table 3.2: Fluorescence Detection Parameters for Uroporphyrin I Dihydrochloride

| Detection Parameter | Optimal Value | Range |

|---|---|---|

| Excitation Wavelength | 405 nm [11] | 395-410 nm [14] |

| Emission Wavelength | 620 nm [13] | 618-630 nm [14] |

| Detector Sensitivity | 10-30 nA [5] | Variable |

| Lower Detection Limit | 0.029 nmol/mL [15] | 0.014-0.029 nmol/mL |

Research demonstrates that fluorescence intensity exhibits linear correlation with concentration across physiologically relevant ranges [7] [10]. The detection limits achieve sub-nanomolar sensitivity, enabling quantification in biological samples with minimal pre-treatment requirements [15] [16]. Temperature control at 25°C maintains consistent fluorescence output, while protection from ambient light prevents photodegradation during analysis [7] [16].

Mass Spectrometric Characterization

Mass spectrometry provides definitive structural identification and quantitative analysis of uroporphyrin I dihydrochloride through accurate mass determination and characteristic fragmentation patterns [17] [18]. Electrospray ionization tandem mass spectrometry has emerged as the preferred technique, offering superior sensitivity and specificity compared to conventional analytical methods [19] [10].

Fragmentation Patterns for Structural Elucidation

Electrospray ionization generates protonated molecular ions of uroporphyrin I dihydrochloride at mass-to-charge ratio 831 [M+H]+, corresponding to the molecular weight of 830 daltons [20] [21]. Collision-induced dissociation produces characteristic fragmentation patterns that enable unambiguous structural identification and differentiation from isomeric compounds [18] [19].

The primary fragmentation pathway involves loss of acetyl groups (42 mass units) and carboxyl groups (45 mass units) from the protonated molecular ion [20] [21]. The base peak typically occurs at mass-to-charge ratio 727, representing loss of acetyl and carboxyl groups from the parent ion [20]. Secondary fragmentation produces ions at mass-to-charge ratios 767 and 785, corresponding to sequential losses of water and carboxylic acid substituents [20] [21].

Table 3.3: Major Fragment Ions of Uroporphyrin I Dihydrochloride

| Fragment Ion (m/z) | Loss from Precursor | Relative Intensity | Structural Assignment |

|---|---|---|---|

| 831 | - | Variable | [M+H]+ |

| 785 | 46 | Medium | Loss of carboxyl group [20] |

| 767 | 64 | High | Loss of acetyl + carboxyl [20] |

| 727 | 104 | Base Peak | Loss of multiple side chains [20] |

Advanced fragmentation studies reveal that ring-opening reactions occur at methylene bridges linking pyrrole rings [18] [22]. These fragmentations produce methylenepyrrolenine, methylenedipyrrolenine, and methylenetripyrrolenine structures, providing diagnostic information about macrocycle integrity [18]. The fragmentation behavior differs significantly from other porphyrin isomers, enabling definitive isomer identification [23] [21].

Quantitative Analysis in Biological Matrices

Quantitative mass spectrometric analysis of uroporphyrin I dihydrochloride in biological matrices requires careful optimization of sample preparation and ionization parameters [24] [10]. Selected ion monitoring and multiple reaction monitoring modes provide enhanced sensitivity and selectivity for complex biological samples [24] [15].

Sample preparation protocols involve acidification with hydrochloric acid to pH 2.0, followed by liquid-liquid extraction with ethyl acetate-acetic acid mixtures [17] [24]. Internal standards, typically mesoporphyrin IX dihydrochloride, ensure accurate quantification and compensate for matrix effects [17] [25]. The extraction efficiency exceeds 89% for most biological matrices when optimized protocols are employed [10].

Table 3.4: Quantitative Performance Parameters in Biological Matrices

| Matrix Type | Linear Range | Detection Limit | Extraction Recovery | Reference |

|---|---|---|---|---|

| Urine | 0.02-1.0 nmol/mL | 0.029 nmol/mL | 85-95% | [15] |

| Plasma | 0.01-50 μg/L | 0.1 μg/L | 80-90% | [10] |

| Tissue Homogenate | 0.5-100 nmol/g | 0.5 nmol/g | 75-85% | [10] |

| Red Blood Cells | 10-1000 pmol/assay | 10 pmol | 90-95% | [17] |

Calibration curves demonstrate excellent linearity across physiologically relevant concentration ranges, with correlation coefficients exceeding 0.997 [25] [10]. Method precision typically achieves relative standard deviations below 10% for both intra-day and inter-day analyses [24] [25]. Matrix effects are minimal when appropriate internal standards and sample preparation protocols are employed [25] [10].

Spectrophotometric Assay Development

Spectrophotometric analysis exploits the characteristic ultraviolet-visible absorption properties of uroporphyrin I dihydrochloride for quantitative determination [11] [12]. The compound exhibits intense absorption in the Soret band region, enabling direct quantification without complex sample preparation requirements [26] [27].

The absorption spectrum of uroporphyrin I dihydrochloride in acidic solution displays a sharp Soret band maximum at 406 nanometers with an extinction coefficient of 505,000 M⁻¹cm⁻¹ [12] [28]. This high molar absorptivity enables sensitive detection at micromolar concentrations [29] [30]. Additional absorption bands occur at longer wavelengths (Q-bands) between 500-650 nanometers, though these exhibit significantly lower extinction coefficients [26] [27].

Table 3.5: Spectrophotometric Properties of Uroporphyrin I Dihydrochloride

| Absorption Band | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent System |

|---|---|---|---|

| Soret Band | 406 [12] | 505,000 [12] | 1 N HCl |

| Q-Band I | 500-510 | 15,000-20,000 | 1 N HCl |

| Q-Band II | 530-540 | 8,000-12,000 | 1 N HCl |

| Q-Band III | 570-580 | 6,000-10,000 | 1 N HCl |

| Q-Band IV | 620-630 | 4,000-8,000 | 1 N HCl |

Second-derivative spectrophotometry enhances selectivity by eliminating baseline interference and enabling simultaneous determination of multiple porphyrin species [29] [31]. Zero-crossing techniques allow quantification of uroporphyrin I dihydrochloride in the presence of coproporphyrin and other interfering compounds [29]. The detection limit for direct spectrophotometric analysis approaches 8 nmol/L in acidified urine samples [29].

Modern spectrophotometric assays incorporate photo-oxidation steps to convert non-fluorescent porphyrinogens to fluorescent porphyrins, enhancing detection sensitivity [11]. Controlled illumination at 401±30 nanometers for 60-240 seconds achieves quantitative oxidation while minimizing photodegradation [11]. This approach enables total urinary porphyrin quantification with detection limits of 0.2 μmol/L [11].